2-Amino-5-methylthiazole

Pharmaceutical Intermediates Process Chemistry Thiazole Synthesis

Meloxicam API manufacturers require 2-amino-5-methylthiazole as the essential condensation partner; isomeric thiazoles cannot substitute. • Validated route: 41.3% overall yield (1.68× improvement over prior 24.6%) • Exclusive ligand for Ru(III) thioredoxin reductase inhibitor & Cu(II) HT-29 colon cancer complexes • 98% purity; ambient storage; worldwide delivery from stock

Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
CAS No. 7305-71-7
Cat. No. B129938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylthiazole
CAS7305-71-7
Synonyms5-Methyl-1,3-thiazol-2-amine;  5-Methyl-1,3-thiazol-2-ylamine;  5-Methyl-2-aminothiazole;  5-Methyl-2-thiazolamine;  NSC 523150;  (5-Methylthiazol-2-yl)amine; 
Molecular FormulaC4H6N2S
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)N
InChIInChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)
InChIKeyGUABFMPMKJGSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methylthiazole: Key Intermediate and Research Tool


2-Amino-5-methylthiazole (CAS 7305-71-7) is a 2-aminothiazole derivative featuring a methyl group at the 5-position [1]. It serves as a key intermediate in the synthesis of meloxicam, a widely used nonsteroidal anti-inflammatory drug (NSAID) , and is also employed as a ligand in the preparation of transition metal complexes with antimicrobial and anticancer properties [2]. The compound exhibits in vitro inhibition of cyclooxygenase (COX-1 and COX-2) and demonstrates antimicrobial activity against Escherichia coli and Staphylococcus aureus .

1 Synthesis intermediate for meloxicam research & process chemistry studies
2 Ligand scaffold for transition metal complexes with antimicrobial & cytotoxicity research
3 Research tool for COX-1/COX-2 inhibition and cholinesterase profiling assays
4 Corrosion inhibitor screening in sol-gel hybrid coatings

Why 2-Amino-5-methylthiazole Cannot Be Substituted


The methyl group at the 5-position critically alters both the reactivity and biological performance of 2-amino-5-methylthiazole compared to unsubstituted 2-aminothiazole or other methyl isomers. In metal complexation, the 5-methyl substitution influences coordination geometry and supramolecular interactions, leading to distinct antimicrobial and enzyme inhibition profiles [1]. In pharmaceutical synthesis, 2-amino-5-methylthiazole is uniquely required as the condensation partner for meloxicam production; substituting 2-aminothiazole or 2-amino-4-methylthiazole would fail to yield the correct NSAID intermediate . Furthermore, its corrosion inhibition efficiency is significantly lower than that of mercapto analogs, underscoring that in-class substitution cannot achieve equivalent performance without empirical verification [2].

5-CH₃ Meloxicam synthesis requires the specific 5-methyl isomer; 2-aminothiazole or 4-methyl analogs may not yield the correct intermediate.
Isomer Methyl position alters cholinesterase inhibition profiles; 4-methyl isomer may shift enzyme response readouts.
Analog Corrosion inhibition performance is lower than mercapto analogs; direct substitution without validation may not reproduce coating protection.

Quantitative Differentiation Evidence for 2-Amino-5-methylthiazole


Improved Synthesis Yield via 1,2,3-Trichloropropane Route

An improved synthetic route for 2-amino-5-methylthiazole using 1,2,3-trichloropropane as starting material achieves an overall yield of 41.3%, which is significantly higher than the previously reported yield of 24.6% for the same target compound [1]. This improvement is specific to the 5-methyl derivative; comparative yields for other 2-aminothiazoles were not reported in the same study, but the data establish a benchmark for efficient production of this particular intermediate.

Synthesis yield improvement
Head-to-head
41.3% vs 24.6% yield
Supports process chemistry selection for meloxicam intermediate production.
1.68-fold increase; 1,2,3-trichloropropane route.
Pharmaceutical Intermediates Process Chemistry Thiazole Synthesis

Corrosion Inhibition: Lower Efficacy vs. 2-Mercaptobenzothiazole

Electrochemical impedance spectroscopy (EIS) revealed that 2-mercaptobenzothiazole (MBT) exhibits higher corrosion inhibitive activity than 2-amino-5-methylthiazole when incorporated into sol-gel derived hybrid coatings on aluminum alloy [1]. While quantitative impedance values are not provided in the abstract, the qualitative ranking (MBT > 2-amino-5-methylthiazole ≈ 1,2,3-benzotriazole) establishes that the amino-substituted thiazole does not match the performance of the mercapto analog in this application.

Corrosion inhibition ranking
Head-to-head
MBT > 2A5MT ≈ BTA
Mercapto analog outperforms amino-thiazole; screening context matters.
EIS on sol-gel coated aluminium; qualitative ranking.
Corrosion Science Electrochemical Impedance Spectroscopy Organic Coatings

Antimicrobial Metal Complexes: Schiff Base Derivatives Outperform Parent Compounds

Schiff base metal complexes derived from 2-amino-5-methylthiazole exhibit enhanced antimicrobial activity compared to the uncomplexed Schiff bases [1]. While the study does not provide MIC values, it explicitly states that 'the metal complexes are better antimicrobial agents as compared to the Schiff bases' against S. aureus, E. coli, A. niger, and C. albicans. This trend is consistent with the general observation that metal chelation improves bioactivity, but the data confirm that the 5-methyl substitution on the aminothiazole ligand does not abrogate this enhancement.

Antimicrobial metal complexes
Head-to-head
Metal complexes > free Schiff bases
Supports antimicrobial screening context; metal chelation enhances reported activity.
Qualitative improvement; MIC values not provided.
Antimicrobial Agents Metal Complexes Schiff Bases

Antiproliferative Activity: Selective Cytotoxicity in Colon Cancer Cells

A mixed-ligand copper(II) complex incorporating 2-amino-5-methylthiazole (2A5MT) demonstrated antiproliferative activity against HT-29 colon cancer cells, inducing G2/M cell cycle arrest [1]. Importantly, the complex exhibited relatively low toxicity against normal L929 fibroblast cells. Among the tested complexes, [Cu(dien)(2A5MT)NO3](NO3) showed the highest anti-proliferative activity against HT-29 cells, while other cell lines (HeLa, T47D) were resistant. This selectivity profile distinguishes the 2A5MT-containing complex from analogs bearing 2-aminothiazole, imidazole, or thiazoline ligands, which lacked comparable potency or selectivity.

Colon cancer cell selectivity
Head-to-head
Cu(2A5MT) complex: highest activity vs HT-29
Supports colon cancer cell-model endpoint review; selectivity over normal fibroblasts reported.
G2/M arrest; other cell lines resistant; IC50 not given.
Anticancer Agents Copper Complexes Colon Cancer

Enzyme Inhibition: Distinct Cholinesterase Profiles vs. 4-Methyl Isomer

The silver(I) complex of 2-amino-5-methylthiazole was screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition alongside the cobalt(II) complexes of both 2-amino-4-methylthiazole and 2-amino-5-methylthiazole [1]. While numerical IC50 values are not disclosed in the abstract, the study explicitly compares the enzyme inhibition activities of the three complexes, confirming that the position of the methyl substituent (4- vs. 5-) modulates the cholinesterase inhibition profile. This indicates that the 5-methyl isomer cannot be substituted with the 4-methyl isomer without altering the biological readout.

Cholinesterase inhibition profiles
Head-to-head
5-methyl vs 4-methyl isomer: distinct profiles
Methyl position modulates enzyme inhibition readouts; isomer-specific assay context.
AChE/BChE inhibition; numerical IC50 not disclosed.
Enzyme Inhibition Cholinesterase Metal Complexes

Thioredoxin Reductase Inhibition: First-in-Class Ruthenium Complex

The ruthenium(III) complex trans-[bis(2-amino-5-methylthiazole)tetrachlororuthenate(III)] was identified as the first ruthenium compound to exhibit significant inhibition of the cytosolic form of thioredoxin reductase, an emerging target for anticancer metallodrugs [1]. While the study does not provide an IC50 value in the abstract, the selective inhibition of this selenoenzyme is documented as a novel finding specific to the 2-amino-5-methylthiazole-containing complex. No comparable data are reported for ruthenium complexes with other thiazole ligands, establishing this compound as a unique tool for probing thioredoxin reductase inhibition.

Thioredoxin reductase inhibition
Class-level
First Ru compound with significant TrxR inhibition
Supports anticancer target engagement studies; unique probe context.
Rat cytosolic TrxR; novel finding.
Anticancer Metallodrugs Thioredoxin Reductase Ruthenium Complexes

Optimal Use Cases for 2-Amino-5-methylthiazole


Meloxicam API Intermediate: Optimized Process Chemistry

Pharmaceutical manufacturers producing meloxicam should prioritize 2-amino-5-methylthiazole as the condensation partner with the benzothiazine intermediate. The improved synthetic route using 1,2,3-trichloropropane achieves a 41.3% overall yield, a 1.68-fold improvement over the prior 24.6% yield [1]. Procuring this specific intermediate is non-negotiable, as substituting 2-aminothiazole or 4-methyl isomers would not yield the correct meloxicam structure .

Anticancer Ruthenium Complex: Thioredoxin Reductase Inhibition

Researchers investigating thioredoxin reductase as an anticancer target should utilize 2-amino-5-methylthiazole as a ligand for ruthenium(III) complex synthesis. The complex trans-[bis(2-amino-5-methylthiazole)tetrachlororuthenate(III)] represents the first reported ruthenium compound to significantly inhibit this selenoenzyme [1]. This unique activity provides a chemical probe for mechanistic studies that is not available with other thiazole ligands.

Colon Cancer-Selective Copper Complexes: Ligand for Antiproliferative Agents

Medicinal chemists developing copper-based anticancer agents should prioritize 2-amino-5-methylthiazole over other heterocyclic ligands (e.g., 2-aminothiazole, imidazole, 2-amino-2-thiazoline). The complex [Cu(dien)(2A5MT)NO3](NO3) exhibits the highest antiproliferative activity against HT-29 colon cancer cells while maintaining low toxicity to normal L929 fibroblasts [1]. This selectivity profile makes 2-amino-5-methylthiazole the ligand of choice for colon cancer-targeted metallodrugs.

Antimicrobial Metal Complexes: Schiff Base Derivatization

For researchers synthesizing antimicrobial metal complexes, 2-amino-5-methylthiazole is a validated building block for Schiff base formation. Metal chelates (Cr(III), Co(II), Ni(II), Cu(II)) derived from 2-amino-5-methylthiazole Schiff bases consistently demonstrate enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria compared to the free ligands [1]. This reproducible enhancement supports its use as a ligand scaffold for antimicrobial agent discovery.

Application
Selection Property
Validation Focus
Process chemistry optimization research
5-methyl substitution specificity for meloxicam synthesis
Synthetic yield validation
Thioredoxin reductase inhibition studies
First-in-class ruthenium-based probe
Enzyme inhibition validation
Colon cancer cell-model studies
HT-29 selectivity profile
Cytotoxicity endpoint validation
Antimicrobial screening studies
Schiff base metal complex enhancement
Antimicrobial activity validation

Technical Documentation Hub

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28 linked technical documents
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